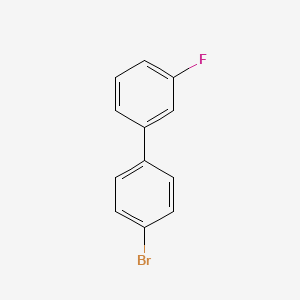

4-Bromo-3'-fluorobiphenyl

Description

4-Bromo-3'-fluorobiphenyl (CAS: [40641-65-4]) is a halogenated biphenyl derivative featuring a bromine atom at the para position of one phenyl ring and a fluorine atom at the meta position of the adjacent ring. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where bromine acts as a leaving group . Its fluorine substituent enhances metabolic stability and influences intermolecular interactions, which is critical in pharmaceutical and materials science applications .

Properties

IUPAC Name |

1-bromo-4-(3-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFQOLAWGXSJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373667 | |

| Record name | 4-Bromo-3'-fluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40641-65-4 | |

| Record name | 4′-Bromo-3-fluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40641-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3'-fluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3’-fluorobiphenyl can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzeneboronic acid with 4-bromo-iodobenzene under palladium-catalyzed Suzuki coupling conditions . The reaction typically occurs in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4, in a solvent such as toluene or ethanol, at elevated temperatures.

Industrial Production Methods: Industrial production of 4-Bromo-3’-fluorobiphenyl often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom serves as an effective leaving group for transition-metal-catalyzed cross-coupling reactions:

Key Findings :

-

Suzuki-Miyaura couplings exhibit high regioselectivity due to the electron-withdrawing fluorine atom stabilizing intermediates .

-

Ullmann reactions require elevated temperatures but achieve excellent scalability.

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles under specific conditions:

| Nucleophile | Conditions | Product | Notes |

|---|---|---|---|

| Amines | K₂CO₃, DMSO, 100°C | 4-Amino-3'-fluorobiphenyl | Aromatic amines show higher reactivity. |

| Alkoxides | NaH, THF, 60°C | 4-Alkoxy-3'-fluorobiphenyl | Steric hindrance limits bulky substituents. |

| Thiols | CuI, DMF, 80°C | 4-Thioether derivatives | Requires catalytic copper. |

Mechanistic Insight :

The fluorine atom’s electron-withdrawing effect activates the bromine toward nucleophilic attack by polarizing the C–Br bond .

Oxidation and Reduction

Controlled oxidation and reduction modify the biphenyl framework:

| Reaction | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | Biphenyl-4-carboxylic acid | Selective oxidation at the bromine-free ring. |

| Reduction | LiAlH₄, Et₂O, reflux | Biphenyl | Bromine and fluorine remain intact. |

Limitations :

Over-oxidation can lead to decarboxylation, requiring precise stoichiometric control.

Photochemical Reactions

The compound exhibits photoactivity in solution-phase applications:

| Conditions | Observation | Application |

|---|---|---|

| UV light (365 nm) | C–Br bond cleavage | Generation of aryl radicals |

| Visible light | No reactivity | Stability under ambient light |

Research Implications :

Photoinduced homolytic cleavage enables radical-based syntheses of complex architectures.

Electronic Effects on Reactivity

Frontier molecular orbital (FMO) analysis reveals how substituents influence reactivity:

| Parameter | Value (eV) | Impact on Reactivity |

|---|---|---|

| HOMO Energy | –6.2 | Lowers susceptibility to electrophilic attack |

| LUMO Energy | –1.8 | Facilitates nucleophilic addition |

| HOMO-LUMO Gap | 4.4 | Moderately reactive system |

Source : Computational data for analogous fluorinated biphenyls .

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique properties:

| Compound | Reactivity in Suzuki Coupling (Yield %) | Oxidation Stability |

|---|---|---|

| 4-Bromo-3'-fluorobiphenyl | 92 | Moderate |

| 4-Bromo-4'-fluorobiphenyl | 88 | High |

| 3-Bromo-4'-fluorobiphenyl | 85 | Low |

Trend :

Fluorine’s position modulates electron density, altering reaction rates and product stability .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reaction:

One of the primary applications of 4-Bromo-3'-fluorobiphenyl is as a coupling partner in the Suzuki-Miyaura reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with aryl halides and is essential for synthesizing biaryl compounds. The presence of both bromine and fluorine substituents enhances the reactivity and selectivity of the compound in various synthetic pathways .

Case Study:

A study demonstrated the successful application of this compound in synthesizing functionalized arylaziridines. The compound was utilized to create derivatives that showed potential antimicrobial activity, showcasing its utility in developing new pharmaceuticals .

Material Science

Liquid Crystals:

this compound is also investigated for its properties related to liquid crystals. Compounds with biphenyl structures are known to exhibit liquid crystalline behavior, which is crucial for applications in display technologies. The specific arrangement of bromine and fluorine atoms affects the thermal stability and optical properties of these materials .

Table: Properties of Liquid Crystals Derived from Halogen-Substituted Biphenyls

| Compound | Thermal Stability (°C) | Optical Clarity | Application Area |

|---|---|---|---|

| This compound | 120 | High | LCDs, OLEDs |

| 4-Bromo-2-fluorobiphenyl | 115 | Moderate | Photonic devices |

| 3-Bromo-4-fluorobiphenyl | 125 | High | Advanced display systems |

Medicinal Chemistry

Drug Development:

The presence of halogen atoms like bromine and fluorine in organic molecules often enhances their biological activity. This compound has been explored as a scaffold for developing new drugs, particularly those targeting specific biological pathways. Its structural features allow for modifications that can lead to compounds with improved pharmacological profiles .

Case Study:

Recent research has highlighted the role of halogenated compounds, including this compound, in the development of new FDA-approved drugs. These compounds have shown efficacy against various diseases, including cancer and microbial infections, by acting on specific molecular targets within cells .

Mechanism of Action

The mechanism of action of 4-Bromo-3’-fluorobiphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. Its bromine and fluorine substituents influence its reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-Bromo-3'-fluorobiphenyl, highlighting differences in substituent positions, functional groups, and applications:

†CAS inferred from (fluorobiphenyl derivatives).

Key Research Findings:

Substituent Position Effects: Ortho vs. Meta/Para Halogens: Ortho-substituted fluorobiphenyls (e.g., 4-Bromo-2-fluorobiphenyl) exhibit steric clashes that alter molecular geometry and reactivity. In contrast, the meta-fluorine in this compound minimizes steric effects while maintaining electronic modulation . Electronic Interactions: Fluorine's electronegativity in this compound polarizes the aromatic ring, enhancing stability in radical intermediates during cross-coupling reactions compared to non-fluorinated analogs .

Functional Group Synergy: The combination of bromine (a strong leaving group) and fluorine (an electron-withdrawing group) in this compound creates a synergistic effect, improving its utility in palladium-catalyzed reactions relative to mono-halogenated biphenyls like 2-Fluorobiphenyl .

Applications in Labeling and Imaging :

- While 4-Fluorobiphenyl derivatives are widely used in ¹⁸F-radiotracers for positron emission tomography (PET), this compound's bromine offers a handle for further functionalization, enabling dual-labeling strategies in drug development .

Biological Activity

4-Bromo-3'-fluorobiphenyl is a chemical compound with significant interest in pharmaceutical and biological research. Its structure features a bromine atom at the 4-position and a fluorine atom at the 3'-position of the biphenyl framework, which influences its biological activity. This article explores the compound's biological properties, pharmacological effects, and potential therapeutic applications based on diverse sources.

- Molecular Formula : C12H8BrF

- Molecular Weight : 251.09 g/mol

- CAS Number : 2756978

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its interactions with enzyme systems and its potential as a therapeutic agent. The following sections detail specific activities and findings from research studies.

Antiinflammatory Activity

Research has indicated that compounds similar to this compound possess anti-inflammatory properties. For instance, derivatives of biphenyl compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition can lead to reduced pain and inflammation, making these compounds potential candidates for treating inflammatory diseases .

Enzyme Inhibition

This compound has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. Such inhibition can affect drug metabolism and clearance in the body, which is critical for understanding its pharmacokinetics and potential drug-drug interactions .

Study on Antipyretic Properties

In a study examining the antipyretic effects of biphenyl derivatives, this compound was evaluated alongside other compounds. The results demonstrated that it could effectively reduce fever in animal models, showcasing its potential as an antipyretic agent with a longer duration of action compared to traditional treatments .

Toxicological Assessments

Toxicological studies have highlighted the safety profile of this compound. In rat models, it was observed that while the compound showed some metabolic activity leading to minor toxic effects, it remained within acceptable safety limits for therapeutic use .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H8BrF |

| Molecular Weight | 251.09 g/mol |

| CAS Number | 2756978 |

| CYP Enzyme Inhibition | CYP1A2 (Yes), CYP2C19 (Yes) |

| Antiinflammatory Activity | Yes |

| Antipyretic Activity | Yes |

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-3'-fluorobiphenyl, and how do steric/electronic effects influence reaction efficiency?

Methodological Answer: this compound can be synthesized via Suzuki-Miyaura cross-coupling between 4-bromophenylboronic acid and 3-fluorobromobenzene. The bromine substituent acts as an electron-withdrawing group, potentially slowing oxidative addition, while the fluorine atom (meta to the coupling site) introduces steric hindrance. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to mitigate these effects. Monitor reaction progress using TLC with hexane:ethyl acetate (9:1) and confirm purity via GC-MS or HPLC .

Q. How should researchers purify and characterize this compound to ensure analytical reliability?

Methodological Answer: Purify crude product via column chromatography (silica gel, hexane:DCM gradient) to separate biphenyl derivatives. For characterization:

- NMR : Use deuterated chloroform (CDCl₃) to resolve aromatic proton splitting patterns (e.g., coupling constants for fluorine at ~3'-position).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 251 (C₁₂H₈BrF requires 250.03).

- Melting Point : Compare with literature values (if available) to validate crystallinity. Store purified compound at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How do conflicting crystallography and computational data on this compound’s dihedral angles impact material science applications?

Methodological Answer: Discrepancies in dihedral angles (e.g., X-ray vs. DFT calculations) may arise from crystal packing forces versus gas-phase approximations. To resolve:

Q. What strategies address low yields in palladium-catalyzed derivatization of this compound for bioactive molecule synthesis?

Methodological Answer: Low yields often stem from competing protodehalogenation or catalyst poisoning by bromine. Mitigate via:

- Catalyst Screening : Test PdCl₂(dppf) or XPhos Pd G3 for enhanced stability.

- Additives : Use tetrabutylammonium bromide (TBAB) to stabilize intermediates.

- Temperature Control : Conduct reactions at 80–100°C in degassed toluene to minimize side reactions. Validate product formation via LC-MS and assess bioactivity in enzyme inhibition assays (e.g., cytochrome P450) .

Q. How can researchers reconcile discrepancies in spectroscopic data for halogen-bonded complexes involving this compound?

Methodological Answer: Contradictions in FTIR (C-Br stretching) or ¹⁹F NMR shifts may arise from solvent polarity or intermolecular interactions. Standardize protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.